![molecular formula C23H21ClN2O4S B2831603 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-chloro-2-methoxybenzamide CAS No. 1005293-61-7](/img/structure/B2831603.png)

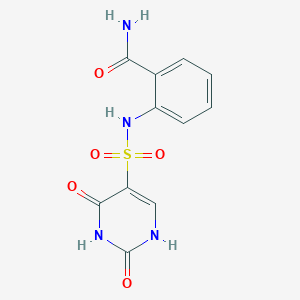

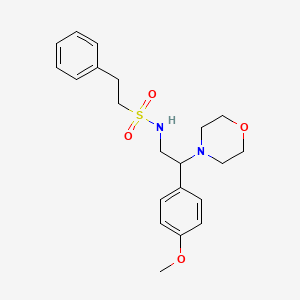

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-chloro-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is an organic compound . It has been reported as an intermediate in the synthesis of glyburide .

Molecular Structure Analysis

The molecular formula of this compound is C23H22ClN3O5S . The molecular weight is 487.96 Da .Physical and Chemical Properties Analysis

The compound has a molecular weight of 487.96 Da . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the sources I found.Applications De Recherche Scientifique

Novel Synthesis Approaches

Researchers have developed innovative synthetic routes to create derivatives similar to the requested compound. For example, a novel synthesis of 1,2,3,4-tetrahydroquinolines via a Pummerer-Type reaction showcases the efficiency of intramolecular cyclization methods for producing compounds with complex structures (Toda et al., 1999). This approach highlights the flexibility and adaptability of synthetic chemistry in creating structurally diverse compounds for further pharmacological evaluation.

Anticancer Potential

A study on the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety indicates that compounds with structural features similar to the requested compound display potent cytotoxic activity against various human cancer cell lines. Compounds evaluated in this research were found to induce apoptosis and arrest the cell cycle, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Pharmacological and Structure-Activity Relationships

Research into N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, illustrates the exploration of structure-activity relationships in developing new pharmacological agents. These compounds were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential, with some showing significant activity, which underscores the importance of chemical modification in enhancing biological activity (Rahman et al., 2014).

Enzyme Inhibition and Biological Screening

Further investigation into the biological activities of benzamide derivatives similar to the requested compound reveals their potential in enzyme inhibition. A study on the synthesis, characterization, and biological screening of N-Substituted (5-chloro-2-methoxyphenyl)benzene Sulfonamide demonstrates significant activity against acetylcholinesterase enzyme, suggesting their utility in developing treatments for conditions like Alzheimer's disease (Fatima et al., 2013).

Safety and Hazards

According to the safety data sheet, this compound is harmful if swallowed . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Mécanisme D'action

Target of Action

Similar n-benzenesulfonyl (bs) derivatives of 1,2,3,4-tetrahydroquinoline (thq) have been reported to show antibacterial activity .

Mode of Action

The compound interacts with its targets, leading to an increase in reactive oxygen species (ROS) in the treated strains . This suggests that the compound may exert its effects through oxidative stress mechanisms.

Biochemical Pathways

The generation of ros can affect various cellular processes, including dna damage, protein oxidation, and lipid peroxidation, which can lead to cell death .

Pharmacokinetics

Similar compounds were found to be very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays .

Result of Action

The compound has been reported to show bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in these strains, suggesting that the compound may exert its effects by disrupting bacterial cell membranes .

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-chloro-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4S/c1-30-22-12-9-17(24)15-20(22)23(27)25-18-10-11-21-16(14-18)6-5-13-26(21)31(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15H,5-6,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXRPQMSGSNTJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate](/img/structure/B2831520.png)

![methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2831522.png)

![Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2831523.png)

![4-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2831530.png)

![(E)-methyl 6-(3-(furan-2-yl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2831531.png)

![METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2831535.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate](/img/structure/B2831539.png)

![3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2831541.png)